molecular formula C16H32N6O7 B1429408 Azido-PEG7-azide CAS No. 225523-86-4

Azido-PEG7-azide

Cat. No.: B1429408
CAS No.: 225523-86-4
M. Wt: 420.46 g/mol
InChI Key: NVKODTBPHMGJLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG7-azide can be synthesized through a multi-step process involving the activation of polyethylene glycol with a suitable leaving group, followed by substitution with sodium azide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency. The compound is typically produced in batch processes, with careful control of reaction conditions to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG7-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Azido-PEG7-azide primarily involves its ability to undergo click chemistry reactions. The azide groups react with alkynes to form stable triazole linkages, which can be used to link various molecules together. This property is exploited in bioconjugation, drug delivery, and imaging applications to create stable and functional conjugates .

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N6O7/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKODTBPHMGJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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